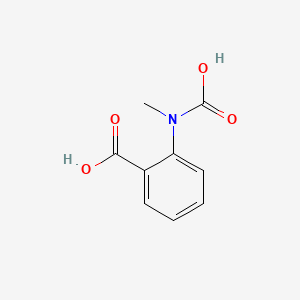
Methylisatoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylisatoic acid, also known as N-Methylisatoic anhydride, is a chemical compound with the molecular formula C9H7NO3. It is a derivative of isatoic anhydride and is widely used in various chemical and biological applications. The compound is known for its ability to selectively acylate the 2’-hydroxyl groups of RNA, making it a valuable tool in the study of RNA structures and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylisatoic acid can be synthesized through the reaction of isatoic anhydride with methylamine. The reaction typically involves heating isatoic anhydride with an excess of methylamine in a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methylisatoic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Acylation: Common reagents include this compound itself and RNA substrates.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Scientific Research Applications
Methylisatoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methylisatoic acid involves the selective acylation of the 2’-hydroxyl groups of RNA. The compound reacts with the hydroxyl groups to form stable acylated products, which can be analyzed to determine the secondary structures of RNA molecules. This selective acylation is facilitated by the unique chemical structure of this compound, which allows it to specifically target the 2’-hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
Isatoic anhydride: The parent compound of methylisatoic acid, used in similar acylation reactions.
N-Methylisatoic anhydride: Another derivative with similar acylation properties.
Uniqueness
This compound is unique in its ability to selectively acylate the 2’-hydroxyl groups of RNA, making it a valuable tool in the study of RNA structures. Its specificity and efficiency in acylation reactions set it apart from other similar compounds .
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-[carboxy(methyl)amino]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-10(9(13)14)7-5-3-2-4-6(7)8(11)12/h2-5H,1H3,(H,11,12)(H,13,14) |
InChI Key |
ZFOXUSLPVYCCRX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
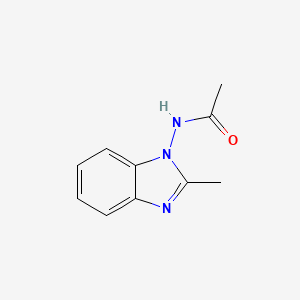
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
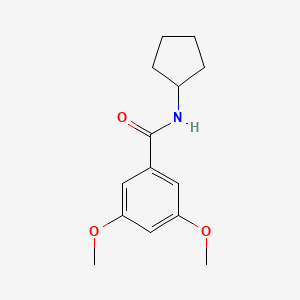
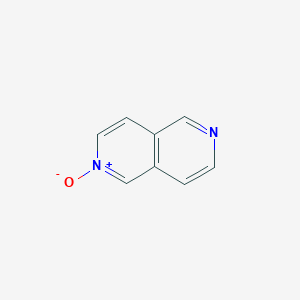
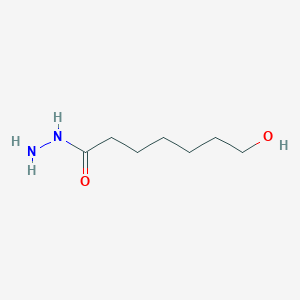
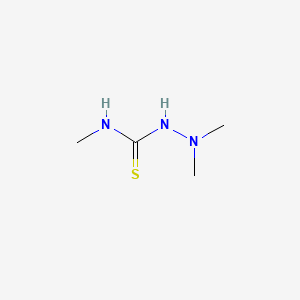
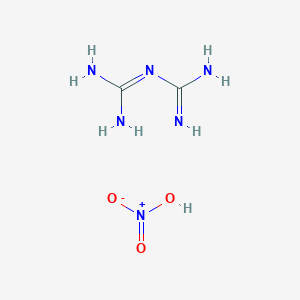
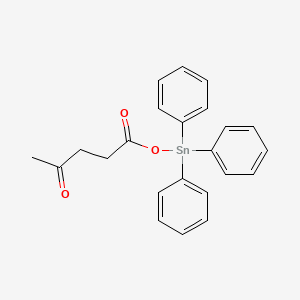
![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
